3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a propanoyl group attached to the third carbon and a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzopyran derivative with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives .
Scientific Research Applications
3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-2-one:
4H-1-Benzopyran-4-one: This compound has a similar core structure but differs in the position and type of substituents
Uniqueness
3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one is a compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H12O3
- Molecular Weight : 220.23 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thus playing a role in the management of inflammatory diseases.
- Antitumor Activity : Studies indicate that this compound can induce apoptosis in cancer cells and inhibit their proliferation.
Antioxidant Activity
Research has demonstrated that this compound possesses strong antioxidant capabilities. A study measured its ability to scavenge free radicals using various assays such as DPPH and ABTS.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 15.5 |
ABTS | 12.8 |
Anti-inflammatory Effects
The compound has been tested for its ability to reduce inflammation in vitro. In a study involving human endothelial cells, it was found to significantly decrease the levels of TNF-alpha and IL-6.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 250 | 75 |
IL-6 | 300 | 100 |
Antitumor Activity
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) indicated that this compound effectively inhibits cell growth.
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF-7 | 25 |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study published in Journal of Cancer Research found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
- Inflammation Model in Mice : In vivo studies demonstrated that administration of this compound reduced paw edema in a carrageenan-induced inflammation model, suggesting its potential use as an anti-inflammatory agent.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-propanoyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-2-10(13)9-7-15-11-6-4-3-5-8(11)12(9)14/h3-6,9H,2,7H2,1H3 |
InChI Key |
RZXDANCJBWROOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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